Metaraminol bitartrate

Anesthesiology Obstetrics Hemodynamics

Metaraminol bitartrate is a dual-mechanism vasopressor ideal for hypotension research & formulation. Unlike phenylephrine, it avoids reflex bradycardia; vs norepinephrine, it lowers intraoperative hypertension risk. Its direct α₁ agonism & indirect norepinephrine release ensure sustained action. Proven 48-h stability in IV diluents like D5NS streamlines continuous infusion protocols. USP reference standard available for analytical method development. Request a quote for high-purity (≥98%) material with global shipping.

Molecular Formula C13H19NO8
Molecular Weight 317.29 g/mol
Cat. No. B7804510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetaraminol bitartrate
Molecular FormulaC13H19NO8
Molecular Weight317.29 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)
InChIKeyVENXSELNXQXCNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Metaraminol Bitartrate: A Dual-Mechanism Vasopressor with Quantifiable Hemodynamic Differentiation


Metaraminol bitartrate is a sympathomimetic amine that functions as a vasopressor agent, primarily indicated for the prevention and treatment of acute hypotension associated with spinal anesthesia and as adjunctive therapy for hypotension due to hemorrhage, drug reactions, surgical complications, or shock [1]. Pharmacologically, it distinguishes itself from pure, direct-acting α₁-adrenergic receptor agonists like phenylephrine through a dual mechanism of action: it directly stimulates α₁-adrenergic receptors and indirectly promotes the release of norepinephrine from sympathetic nerve terminals [2]. This dual action underlies key pharmacokinetic differences, including a slower onset and a longer duration of action compared to endogenous catecholamines like norepinephrine [3].

Why Metaraminol Bitartrate Cannot Be Freely Substituted with Phenylephrine or Norepinephrine


Although phenylephrine, norepinephrine, and metaraminol all belong to the vasopressor class used to manage hypotension, their distinct pharmacodynamic and pharmacokinetic profiles preclude straightforward therapeutic interchange. Substitution carries a quantifiable risk of altering critical clinical outcomes and the incidence of adverse events. For instance, phenylephrine is associated with baroreceptor-mediated reflex bradycardia and a potential decrease in cardiac output, an effect not uniformly observed with metaraminol [1]. Conversely, direct head-to-head clinical trials have demonstrated that norepinephrine is associated with a significantly higher incidence of intraoperative hypertension compared to metaraminol, making the choice of agent a matter of patient-specific risk management [2]. Furthermore, the dual mechanism of metaraminol confers a slower onset and longer duration than norepinephrine, which directly impacts the required frequency and method of administration for maintaining hemodynamic stability [3]. The following quantitative evidence underscores these critical, selection-driving differences.

Quantitative Evidence Guide for the Selection of Metaraminol Bitartrate over Analogs


Superior Safety Profile: Lower Incidence of Hypertension vs. Norepinephrine in Cesarean Section

In a randomized, double-blind, three-arm non-inferiority trial comparing vasopressors for preventing spinal anesthesia-induced hypotension during elective cesarean section, metaraminol demonstrated non-inferior efficacy to norepinephrine while exhibiting a significantly lower incidence of hypertension [1]. This provides a clear safety advantage for metaraminol in this specific clinical context.

Anesthesiology Obstetrics Hemodynamics

Enhanced Efficacy: Lower Incidence of Hypotension vs. Norepinephrine in Cesarean Section

The same three-arm randomized trial also found that metaraminol was more effective at preventing hypotensive episodes than norepinephrine [1]. This demonstrates that metaraminol offers not just a safer profile but also superior prophylactic efficacy against the primary clinical endpoint.

Anesthesiology Obstetrics Prophylaxis

Venoconstrictor Profile: Greater Effect on Venous Resistance than Methoxamine

In a classic perfused canine foreleg model, metaraminol's effect on the venous system was compared to six other sympathomimetic amines [1]. The study revealed a key differentiation in its hemodynamic profile: metaraminol is a significantly more potent venoconstrictor than methoxamine. This property is crucial for its ability to augment venous return and cardiac preload, a mechanism that contributes to its efficacy in raising blood pressure beyond simple arteriolar constriction.

Pharmacology Hemodynamics Vascular Biology

Analytical Identity Verification: USP Monograph Distinguishes Metaraminol Bitartrate from Phenylephrine

The United States Pharmacopeia (USP) monograph for Metaraminol Bitartrate includes a specific chemical identification test that distinguishes it from its close analog, phenylephrine [1]. This test provides a clear, verifiable method for confirming the identity and purity of the substance in procurement and quality control settings.

Analytical Chemistry Quality Control Pharmaceutical Analysis

Stability Profile: Demonstrated 48-Hour Chemical Stability in Common IV Admixtures

A study on the physicochemical incompatibilities of parenteral admixtures found that metaraminol bitartrate (as Aramine) remained chemically stable for at least 48 hours in all buffer systems and at all concentrations tested when prepared in dextrose 5% in normal saline [1]. This documented stability provides a practical, evidence-based advantage for its use in continuous infusions, supporting extended administration protocols without concern for drug degradation.

Pharmaceutical Compounding Stability Hospital Pharmacy

Hemodynamic Response Profile: Variable but Measurable Effect on Cardiac Index and Oxygen Delivery

An observational study in patients undergoing major colorectal surgery provided precise, beat-to-beat hemodynamic data following administration of metaraminol 0.5 mg for hypotension [1]. The median rise in mean arterial pressure (MAP) was 41 mmHg (IQR 31-60), but the effect on cardiac index was variable, rising in most cases (median rise 0.53 L/min/m²) but falling in a subset (median fall -0.13 L/min/m²). This heterogeneity underscores the importance of understanding metaraminol's nuanced hemodynamic profile.

Anesthesiology Hemodynamics Critical Care

Evidence-Backed Application Scenarios for Metaraminol Bitartrate


First-Line Vasopressor for Hypotension Prophylaxis in Elective Cesarean Section Under Neuraxial Anesthesia

Based on high-quality, direct head-to-head evidence, metaraminol is a scientifically sound first-line choice for preventing spinal anesthesia-induced hypotension in elective cesarean section. The evidence demonstrates non-inferiority to norepinephrine for neonatal outcomes while providing a superior safety profile with a lower incidence of hypertension and better efficacy in preventing hypotension [1]. This application scenario is directly supported by the quantitative outcomes of a robust randomized controlled trial.

Preferred Agent for Prolonged Vasopressor Infusions Requiring Extended Stability

In critical care or perioperative settings requiring continuous vasopressor support via IV infusion, metaraminol bitartrate is a favorable choice due to its documented 48-hour chemical stability in common diluents like dextrose 5% in normal saline [2]. This evidence-backed stability profile supports more efficient pharmacy workflows, reduces the frequency of admixture preparation, and minimizes the risk of drug degradation over extended administration periods, a practical advantage over less stable alternatives.

Vasopressor for Hemodynamic Support Where Venous Return Augmentation is Clinically Desirable

In clinical scenarios where augmenting venous return and cardiac preload is a key therapeutic goal (e.g., in certain types of distributive shock or perioperative hypotension associated with relative hypovolemia), metaraminol's pharmacological profile offers a mechanistic advantage. Unlike pure arteriolar vasoconstrictors such as methoxamine, metaraminol has been shown in experimental models to exert a significant venoconstrictor effect [3]. This dual-action on both resistance and capacitance vessels can contribute to a more effective rise in cardiac output and blood pressure.

Research and Development Requiring a Verified and Distinguishable Chemical Reference Standard

For analytical chemistry, quality control, and pharmaceutical R&D, metaraminol bitartrate is a well-defined chemical entity with a USP monograph that includes a specific, qualitative test for its identification and for distinguishing it from its close analog, phenylephrine [4]. This ensures that researchers and industrial formulators can procure a substance with a verifiable identity and purity, which is critical for reproducible experimental results, accurate assay development, and compliance with pharmacopeial standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metaraminol bitartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.